1-(1,4-Dimethyl-1H-pyrrol-2-yl)ethanone
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Overview
Description
1-(1,4-Dimethyl-1H-pyrrol-2-yl)ethanone is an organic compound with the molecular formula C8H11NO and a molecular weight of 137.1790 g/mol It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
The synthesis of 1-(1,4-Dimethyl-1H-pyrrol-2-yl)ethanone typically involves the reaction of 2,4-dimethylpyrrole with acetyl chloride in the presence of a base such as pyridine . The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
1-(1,4-Dimethyl-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, especially at the positions adjacent to the nitrogen atom.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
1-(1,4-Dimethyl-1H-pyrrol-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 1-(1,4-Dimethyl-1H-pyrrol-2-yl)ethanone involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(1,4-Dimethyl-1H-pyrrol-2-yl)ethanone can be compared with other similar compounds, such as:
1-(1H-pyrrol-2-yl)ethanone: This compound lacks the methyl groups at positions 1 and 4, resulting in different chemical properties and reactivity.
1-(1-methyl-1H-pyrrol-2-yl)ethanone: This compound has a single methyl group at position 1, which also affects its chemical behavior.
1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethanone:
Properties
CAS No. |
84677-03-2 |
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Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1-(1,4-dimethylpyrrol-2-yl)ethanone |
InChI |
InChI=1S/C8H11NO/c1-6-4-8(7(2)10)9(3)5-6/h4-5H,1-3H3 |
InChI Key |
CQODNAJXGMMTQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=C1)C(=O)C)C |
Origin of Product |
United States |
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